molecular formula C10H17NO6 B2792516 3-((tert-Butoxycarbonyl)amino)pentanedioic acid CAS No. 85185-24-6

3-((tert-Butoxycarbonyl)amino)pentanedioic acid

Cat. No.: B2792516
CAS No.: 85185-24-6
M. Wt: 247.247
InChI Key: WGYXEDFGBWPHCX-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)pentanedioic acid, also known as N-Boc-3-aminopentanedioic acid, is a protected glutamic acid derivative of significant value in chemical biology and medicinal chemistry research. With the molecular formula C₁₀H₁₇NO₆ and a molecular weight of 247.25 g/mol , this compound serves as a key synthetic intermediate and building block for the development of more complex molecules. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amine, which is crucial for strategic peptide synthesis . Researchers leverage this compound in the design and synthesis of heterodimeric molecules and irreversible enzyme inhibitors . Its specific application is highlighted in the development of novel inhibitors for zinc-dependent metalloproteases, such as Botulinum Neurotoxin A (BoNT/A) . In this context, the scaffold of pentanedioic acid (glutaric acid) can function as a zinc-binding group, contributing to the inhibitor's affinity for the enzyme's active site . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(4-7(12)13)5-8(14)15/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYXEDFGBWPHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((tert-Butoxycarbonyl)amino)pentanedioic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) or acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-((tert-Butoxycarbonyl)amino)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, DMAP, and organic solvents like THF or acetonitrile.

Major Products:

    Hydrolysis: The major product is the free amino acid derivative after the removal of the Boc group.

    Substitution: Formation of new amide or peptide bonds, depending on the reactants used.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)pentanedioic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis and other organic synthesis applications.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)pentanedioic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide assembly.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is structurally distinct from other Boc-protected amino acids and carboxylic acid derivatives. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Structural Features Key Applications
3-((tert-Butoxycarbonyl)amino)pentanedioic acid C₁₀H₁₇NO₆ 247.24 g/mol Linear pentanedioic acid; Boc group at C3; two carboxylic acids at C1 and C5 Peptide synthesis intermediates, anticancer drug candidates
3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid () C₁₁H₁₉NO₄ 229.27 g/mol Cyclopentane ring; Boc group at C3; single carboxylic acid at C1 Conformational restriction in peptide design, protease inhibitors
(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid () C₁₆H₂₁NO₄ 291.35 g/mol Linear pentanoic acid; Boc group at C3; phenyl group at C5 Targeted therapies (e.g., PSMA inhibitors), chiral building blocks
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid () C₁₁H₂₁NO₄ 231.29 g/mol Branched pentanoic acid; Boc group at C3; methyl group at C4 Anticancer prodrugs, metabolic pathway modulation
3-((tert-Butoxycarbonyl)amino)-3-cyclopentyl propanoic acid () C₁₃H₂₃NO₄ 265.33 g/mol Cyclopentyl-substituted propanoic acid; Boc group at C3 Lipophilic drug delivery systems, enzyme inhibitors

Physicochemical Properties

  • Solubility: The dual carboxylic acid groups in this compound confer higher water solubility compared to cyclopentane or phenyl-substituted analogs, which exhibit increased lipophilicity .
  • Stability : The Boc group in all compounds provides stability against nucleophilic attack but is susceptible to acidic cleavage. Cyclic derivatives (e.g., cyclopentanecarboxylic acid) show enhanced conformational rigidity, influencing their binding affinity in enzyme-inhibitor interactions .

Research Findings and Data

Anticancer Activity of Boc-Protected Analogs

  • Inhibitor Synthesis: demonstrates that Boc-protected amino acids serve as starting materials for type D/L inhibitors (e.g., CW1–CW20), which exhibit nanomolar IC₅₀ values against PSMA-expressing cancer cells .
  • Structural Impact: Cyclic derivatives (e.g., 3-((tert-Boc)amino)cyclopentanecarboxylic acid) show 2–3× higher binding affinity to PSMA compared to linear analogs, attributed to reduced entropy loss upon binding .

Pharmacokinetic Profiles

  • Polarity vs. Bioavailability: The target compound’s high polarity limits blood-brain barrier penetration, whereas lipophilic analogs (e.g., 3-cyclopentyl propanoic acid) demonstrate improved tissue distribution .

Biological Activity

3-((tert-Butoxycarbonyl)amino)pentanedioic acid, also known as Boc-aminopentanedioic acid, is a synthetic amino acid derivative that has garnered attention in medicinal chemistry and biochemistry for its potential biological activities. This compound serves as a building block in peptide synthesis and has implications in drug development due to its ability to modulate various biological pathways.

Chemical Structure

The molecular formula of this compound is C10H17NO6C_{10}H_{17}NO_6, and its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in organic solvents.

Research indicates that this compound can act as a bisubstrate inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancers. NNMT catalyzes the methylation of nicotinamide, and its overexpression is associated with tumor progression and metabolic dysregulation . The compound's structural modifications allow it to effectively bind to the active site of NNMT, thereby inhibiting its activity.

Inhibitory Effects

In studies evaluating the inhibitory effects of various NNMT inhibitors, compounds structurally similar to this compound demonstrated half-maximal inhibitory concentrations (IC50) in the low micromolar range (e.g., 1.41 μM), indicating significant potency against NNMT activity . This inhibition is crucial for therapeutic strategies targeting metabolic disorders linked to NNMT.

Cancer Metabolism

A notable study highlighted the role of NNMT inhibitors in reducing tumor growth in vivo. Mice models treated with these inhibitors exhibited decreased levels of N-methylnicotinamide (MNA), leading to improved insulin sensitivity and glucose regulation . This suggests that this compound may have potential applications in managing conditions like obesity and type 2 diabetes through modulation of metabolic pathways.

Neuroprotective Effects

Interestingly, while NNMT is typically associated with negative outcomes in cancer progression, it appears to have neuroprotective effects in certain contexts, such as Parkinson's disease. The dual role of NNMT highlights the complexity of targeting this enzyme with compounds like this compound, necessitating careful consideration in therapeutic applications .

Comparative Analysis

Compound IC50 (μM) Target Biological Implications
This compound1.41NNMTPotential anti-cancer effects; metabolic regulation
MNAN/ANNMTAssociated with tumor growth promotion
Other NNMT inhibitorsVariesNNMTDiverse effects on metabolism and cancer

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 3-((tert-Butoxycarbonyl)amino)pentanedioic acid?

Methodological Answer: The synthesis typically involves Boc-protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) under mild conditions. A base such as triethylamine (TEA) is used to neutralize HCl byproducts. Key parameters:

  • Temperature: Room temperature (20–25°C) to avoid side reactions.
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility.
  • Reaction Time: 4–6 hours under nitrogen atmosphere to prevent hydrolysis .
    Data Validation: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC (retention time ~8.2 min, C18 column).

Q. Q2. How to purify and characterize the compound effectively?

Methodological Answer:

  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity >95% is achievable .
  • Characterization:
    • NMR: Confirm Boc-protection via tert-butyl singlet at δ 1.4 ppm (¹H) and carbonyl signals at δ 155–160 ppm (¹³C).
    • Mass Spectrometry: ESI-MS ([M+H]+ expected at ~290.3 g/mol) .

Advanced Experimental Design

Q. Q3. How to optimize yield in large-scale synthesis while minimizing side products?

Methodological Answer:

  • Parameter Screening: Use factorial design to test variables (e.g., solvent polarity, base stoichiometry). For example:

    FactorLevel 1Level 2
    SolventDCMTHF
    BaseTEADMAP
    Boc-Cl Equiv.1.11.5
    Analyze interactions using ANOVA to identify dominant factors .
  • Side Reactions: Monitor for over-Boc protection (resolved via controlled reagent addition) or hydrolysis (avoid aqueous workup until final step) .

Q. Q4. What analytical methods resolve contradictions in solubility data for this compound?

Methodological Answer: Reported solubility discrepancies (e.g., in DMSO vs. water) may arise from polymorphic forms or residual solvents. Use:

  • DSC/TGA: Identify thermal events (e.g., melting points 150–160°C vs. 109–112°C ).
  • XRPD: Compare crystalline vs. amorphous phases.
  • Karl Fischer Titration: Quantify residual moisture affecting solubility .

Advanced Applications in Drug Discovery

Q. Q5. How is this compound used as a building block in peptide mimetics?

Methodological Answer: The Boc-protected amino acid serves as a rigid spacer in peptide backbones to enhance metabolic stability.

  • Case Study: Incorporate into cyclic peptides via coupling with Fmoc-protected residues (e.g., HATU/DIPEA in DMF).
  • Bioactivity: Modulates receptor binding kinetics (e.g., neuroprotective effects via NMDA receptor modulation ).

Q. Q6. What strategies improve its compatibility with solid-phase synthesis (SPPS)?

Methodological Answer:

  • Linker Design: Use Wang or Rink amide resins to anchor the carboxylic acid group.
  • Deprotection: Treat with TFA (95% for 1–2 hours) to remove Boc without cleaving the resin .
  • Side-Chain Stability: Avoid prolonged exposure to piperidine (used in Fmoc removal) to prevent tert-butyl group cleavage .

Method Validation and Reproducibility

Q. Q7. How to validate synthetic protocols across labs with varying equipment?

Methodological Answer:

  • Interlab Studies: Share standardized reagent batches (e.g., Boc-Cl from Kanto Reagents, >95% purity ).
  • QC Metrics: Define acceptance criteria (e.g., NMR purity >95%, residual solvents <0.1% via GC).
  • Robustness Testing: Simulate equipment limitations (e.g., rotary evaporator vs. lyophilizer for drying) .

Q. Q8. How to address discrepancies in reported biological activity?

Methodological Answer:

  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. SH-SY5Y for neuroprotection studies ).
  • Compound Stability: Pre-test solutions for degradation (HPLC at t = 0, 24, 48 hours).
  • Positive Controls: Use commercial NMDA antagonists (e.g., memantine) to calibrate activity thresholds .

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